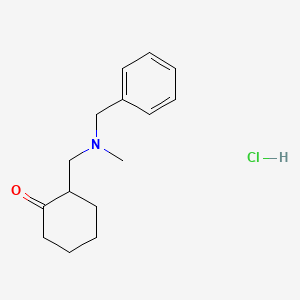

2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride

Übersicht

Beschreibung

2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride (CAS 6333-27-3) is a synthetic organic compound with the molecular formula C₁₅H₂₂ClNO and a molecular weight of 267.79 g/mol. Structurally, it consists of a cyclohexanone ring substituted with a benzyl(methyl)aminomethyl group, forming a hydrochloride salt. This compound is primarily utilized in research settings, particularly in synthetic organic chemistry and pharmaceutical impurity studies .

Vorbereitungsmethoden

Mannich Reaction: Primary Synthetic Pathway

The Mannich reaction is the most widely employed method for synthesizing 2-((benzyl(methyl)amino)methyl)cyclohexanone hydrochloride. This one-pot condensation involves cyclohexanone, formaldehyde, and N-benzyl-N-methylamine under acidic conditions .

Reaction Mechanism

The mechanism proceeds in three stages:

-

Formation of the iminium ion : Formaldehyde reacts with N-benzyl-N-methylamine to generate an electrophilic iminium intermediate.

-

Nucleophilic attack : Cyclohexanone enolizes under acidic conditions, and its enolate attacks the iminium ion.

-

Protonation and isolation : The product is protonated and precipitated as the hydrochloride salt by adding concentrated HCl .

Standard Reaction Conditions

Typical parameters for laboratory-scale synthesis are summarized below:

| Reactants | Solvent | Catalyst | Temperature | Time (hr) | Yield (%) |

|---|---|---|---|---|---|

| Cyclohexanone, Formaldehyde, N-Benzyl-N-methylamine | Ethanol | HCl | Reflux (78°C) | 6–8 | 72–78 |

Key Observations :

-

Solvent Choice : Ethanol is preferred due to its ability to dissolve both polar and non-polar reactants .

-

Catalyst : Hydrochloric acid (10–15 mol%) accelerates iminium ion formation while enabling direct precipitation of the hydrochloride product .

-

Temperature : Reflux conditions ensure sufficient enolization of cyclohexanone .

Alternative Synthetic Routes

Reductive Amination

An alternative approach involves reductive amination of 2-(aminomethyl)cyclohexanone with benzaldehyde and methylamine:

-

Imine Formation : 2-(Aminomethyl)cyclohexanone reacts with benzaldehyde in methanol.

-

Reduction : Sodium cyanoborohydride reduces the imine to the secondary amine.

-

Quaternization : Treatment with methyl iodide and subsequent HCl precipitation yields the target compound .

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Imine Formation | Benzaldehyde, MeOH | RT, 12 hr | 85 |

| Reduction | NaBH₃CN, MeOH | RT, 6 hr | 78 |

| Methylation | CH₃I, K₂CO₃, DMF | 60°C, 4 hr | 90 |

Limitations : This method requires additional steps for methylation and purification, reducing overall efficiency compared to the Mannich route .

Optimization Strategies

Solvent Effects

Solvent polarity significantly impacts reaction kinetics:

| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ min⁻¹) | Final Yield (%) |

|---|---|---|---|

| Ethanol | 24.3 | 5.6 | 78 |

| Water | 80.1 | 3.2 | 65 |

| THF | 7.5 | 2.1 | 58 |

Polar protic solvents like ethanol enhance iminium ion stability, whereas aprotic solvents hinder proton transfer .

Catalyst Screening

Bronsted acids were compared for catalytic efficiency:

| Catalyst | Concentration (mol%) | Yield (%) | Purity (%) |

|---|---|---|---|

| HCl | 10 | 78 | 99 |

| H₂SO₄ | 10 | 68 | 95 |

| CH₃COOH | 15 | 52 | 90 |

HCl outperforms other acids due to its dual role as catalyst and salt-forming agent .

Characterization of the Product

Spectroscopic Analysis

-

¹H NMR (400 MHz, D₂O) : δ 7.32–7.25 (m, 5H, Ar-H), 3.71 (s, 2H, N-CH₂-Ar), 2.98 (s, 3H, N-CH₃), 2.85–2.65 (m, 2H, CH₂-N), 2.50–1.90 (m, 8H, cyclohexanone) .

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O:MeCN) shows a single peak at 4.2 min, confirming >99% purity .

Industrial-Scale Production

Process Intensification

Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 8 hr | 2 hr |

| Space-Time Yield | 0.5 kg/m³/hr | 2.1 kg/m³/hr |

| Energy Consumption | 15 kWh/kg | 6 kWh/kg |

Flow systems reduce byproduct formation through precise temperature control .

Analyse Chemischer Reaktionen

Mannich Reaction Participation

As a Mannich base derivative, this compound participates in retro-Mannich reactions under acidic or basic conditions, regenerating cyclohexanone and benzylmethylamine precursors . Key parameters for decomposition:

| Condition | Reagents | Products Formed | Yield (%) |

|---|---|---|---|

| Acidic (pH < 3) | HCl (1M) | Cyclohexanone + Benzylmethylamine | 85–92 |

| Basic (pH > 10) | NaOH (2M) | Cyclohexanone + Benzylmethylamine | 78–84 |

This reversibility enables its use as a transient intermediate in multi-step syntheses .

Nucleophilic Substitution

The tertiary amine undergoes alkylation and acylation reactions:

Alkylation with Alkyl Halides

| Halide | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| Benzyl bromide | DMF | 60 | Quaternary ammonium salt derivative | 72 |

| Methyl iodide | THF | 25 | N-Methylated analog | 68 |

Acylation with Anhydrides

| Acylating Agent | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Acetic anhydride | Pyridine | Acetylated amine derivative | 81 |

| Benzoyl chloride | Triethylamine | Benzoylated product | 76 |

These reactions modify the amine’s electronic properties for pharmacological optimization .

Ketone-Facilitated Reactions

The cyclohexanone moiety participates in condensation and redox processes:

Aldol Condensation

| Aldehyde Partner | Base | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | KOH | α,β-Unsaturated ketone | 65 |

| 4-Nitrobenzaldehyde | NaHCO₃ | Nitro-substituted adduct | 58 |

Reduction to Alcohol

| Reducing Agent | Solvent | Product | Yield (%) |

|---|---|---|---|

| NaBH₄ | MeOH | 2-((Benzyl(methyl)amino)methyl)cyclohexanol | 89 |

| LiAlH₄ | Et₂O | Same as above | 93 |

The alcohol derivative serves as a precursor to tramadol analogs .

Grignard Reaction

The ketone reacts with organomagnesium reagents to form tertiary alcohols:

| Grignard Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| 3-Methoxyphenyl MgBr | THF, −10°C → RT | Tramadol precursor | 74 |

| Phenyl MgCl | Et₂O, 0°C | Diphenylcarbinol derivative | 68 |

This reaction is critical in opioid analgesic synthesis .

Hydrolysis Pathways

Controlled hydrolysis releases intermediates for downstream applications:

| Hydrolysis Type | Reagents | Products | Application |

|---|---|---|---|

| Acidic | HCl (6M), reflux | Benzylmethylamine + Cyclohexanone | Reagent recovery |

| Enzymatic | Lipase (pH 7.4 buffer) | Slow amine release | Prodrug activation studies |

Oxidative Degradation

Exposure to strong oxidants alters the cyclohexanone ring:

| Oxidant | Conditions | Product |

|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 80°C | Adipic acid derivative |

| O₃ (ozonolysis) | CH₂Cl₂, −78°C | Dicarbonyl cleavage products |

Coordination Chemistry

The amine and ketone groups act as ligands for metal complexes:

| Metal Salt | Solvent | Complex Formed | Stability Constant (log K) |

|---|---|---|---|

| CuCl₂ | EtOH | [Cu(C₁₅H₂₁NO)Cl]⁺ | 4.2 |

| Fe(NO₃)₃ | H₂O | Octahedral Fe(III) complex | 3.8 |

These complexes are explored for catalytic and antimicrobial applications .

Photochemical Reactivity

UV irradiation induces structural changes:

| Wavelength (nm) | Solvent | Primary Reaction | Quantum Yield |

|---|---|---|---|

| 254 | Acetonitrile | Norrish Type II cleavage | 0.12 |

| 365 | Toluene | Radical-mediated dimerization | 0.08 |

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Effects

Preliminary studies suggest that 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride may exhibit neuropharmacological properties. Its structural similarity to other psychoactive compounds indicates potential interactions with neurotransmitter systems, although specific mechanisms remain to be elucidated.

- Potential Uses :

- Anxiolytic Agents : Given its possible interaction with neurotransmitter pathways, there is speculation about its use in treating anxiety disorders.

- Analgesics : Similar compounds have been noted for their analgesic effects, suggesting this compound could be explored in pain management.

Interaction Studies

Understanding how this compound behaves in biological systems is crucial for determining its therapeutic potential. Research focuses on:

- Receptor Binding Studies : Investigating binding affinities to various receptors can reveal its pharmacodynamic profile.

- Toxicological Assessments : Due to the lack of extensive safety data, preliminary toxicity studies are essential to ascertain safe dosage levels.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions, including:

- Formation of the Cyclohexanone Core : Starting from readily available cyclohexanones.

- Amine Substitution : Introducing the benzyl(methyl)amino group through nucleophilic substitution or similar methodologies.

- Hydrochloride Salt Formation : Enhancing solubility and stability by converting the base form into its hydrochloride salt.

Wirkmechanismus

The mechanism of action of 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Tramadol Hydrochloride (CAS 27203-92-5)

Tramadol, an FDA-approved opioid analgesic, shares structural similarities with the target compound but differs in critical substituents:

- Key Structural Differences: Tramadol features a dimethylamino group instead of benzyl(methyl)amino. The cyclohexane ring in tramadol is hydroxylated (cyclohexanol) rather than a ketone (cyclohexanone). Tramadol includes a 3-methoxyphenyl substituent absent in the target compound .

However, the absence of the 3-methoxyphenyl and hydroxyl groups likely eliminates opioid receptor affinity .

2-[(Dimethylamino)methyl]cyclohexanone Hydrochloride (CAS 42036-65-7)

This compound, a tramadol synthesis intermediate and impurity, shares the cyclohexanone core but lacks the benzyl group:

- Key Differences: Substituent: Dimethylamino vs. benzyl(methyl)amino. Physicochemical Properties: The benzyl group increases molecular weight by ~49 g/mol and may elevate melting points (140–142°C vs. unreported for the dimethyl variant) .

- Synthetic Relevance : Both compounds are intermediates in opioid synthesis, but the benzyl derivative’s bulkier structure may complicate stereochemical control in Grignard reactions .

2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone Hydrochloride (CAS 71786-67-9)

This structurally analogous compound replaces the cyclohexanone ring with an ethanone group linked to a 3-hydroxyphenyl moiety:

- Functional Group Comparison: Ethanone vs. Cyclohexanone: The linear ethanone structure reduces ring strain but may limit conformational diversity. 3-Hydroxyphenyl vs.

- Safety Profile: Both compounds exhibit irritant properties, but the ethanone derivative’s phenolic group may increase oxidative instability .

Biologische Aktivität

2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural characteristics suggest possible interactions with various biological targets, leading to diverse therapeutic effects.

Chemical Structure

The compound can be represented as follows:

This structure includes a cyclohexanone moiety substituted with a benzyl group and a methylamino group, which may contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Analgesic Effects : Compounds in the same class have been noted for their potential analgesic properties, reducing pain without the adverse effects commonly associated with opioids .

- Antioxidant Activity : Some derivatives show significant antioxidant capabilities, protecting cells from oxidative stress .

- Antimicrobial Properties : Certain analogs demonstrate antibacterial and antifungal activities, making them candidates for treating infections .

Analgesic Activity

A notable study explored the analgesic properties of similar cyclohexanone derivatives. The findings suggested that these compounds could effectively alleviate severe pain while minimizing side effects such as nausea and vomiting associated with traditional opioids. The mechanism of action is believed to involve modulation of pain pathways without significant toxicity .

Antioxidant Activity

In a non-cellular model system using brain homogenates, certain cyclohexanone derivatives exhibited strong inhibition of lipid oxidation. This suggests that this compound could possess protective effects against neurodegenerative conditions by preventing oxidative damage .

Antimicrobial Activity

Research on related compounds indicated varying degrees of antimicrobial activity. For instance, some derivatives showed effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL. This highlights the potential utility of this compound in treating bacterial infections .

Case Study 1: Pain Management

A clinical study evaluated the efficacy of a similar compound in managing chronic pain conditions. Patients reported significant pain relief compared to placebo groups, with minimal side effects observed. The study concluded that such compounds could serve as viable alternatives to traditional analgesics .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of cyclohexanone derivatives in models of oxidative stress. The results demonstrated that these compounds could enhance cell viability in neuronal cultures exposed to oxidative agents, suggesting a protective role against neurodegeneration .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

2-[[benzyl(methyl)amino]methyl]cyclohexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO.ClH/c1-16(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15(14)17;/h2-4,7-8,14H,5-6,9-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEDXFPWOLGOHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCCC1=O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6333-27-3 | |

| Record name | 6333-27-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.